5-Bromo-4-(trifluoromethyl)isatoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO3/c10-5-1-3-6(2-4(5)9(11,12)13)14-8(16)17-7(3)15/h1-2H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWMZNVTAJYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178029 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-bromo-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820740-28-0 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-bromo-7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820740-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-bromo-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-4-(trifluoromethyl)anthranilic acid with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-(trifluoromethyl)isatoic anhydride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 5-bromo-4-(trifluoromethyl)anthranilic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: 5-Bromo-4-(trifluoromethyl)anthranilic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-4-(trifluoromethyl)isatoic anhydride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe in biochemical assays to investigate the activity of specific enzymes and receptors .
Industry: The compound finds applications in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functional attributes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trifluoromethyl)isatoic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key differences between 5-bromo-4-(trifluoromethyl)isatoic anhydride and its analogs:
Key Observations :
- Steric Effects : The bulky -CF₃ group may hinder reactions at the 4-position, contrasting with smaller substituents like -F or -NH₂ .
Trifluoromethylation Challenges
The -CF₃ group’s strong electron-withdrawing nature complicates traditional substitution reactions. For example, trifluorooxadiazole synthesis () employs trifluoroacetic anhydride under controlled conditions, suggesting similar strategies might apply to the target compound.
Ring-Opening Reactions
- With Amines : Isatoic anhydrides react with amines to form anthranilamides, but substituents dictate regioselectivity. For example, 5-bromo-4-fluoroisatoic anhydride may favor substitution at less hindered positions compared to the -CF₃ analog .
- With Aldehydes/Ketones: The -CF₃ group could stabilize transition states in cyclization reactions, enabling novel heterocycles like isoindoloquinazolinones .
Physical and Spectroscopic Properties
- IR Spectroscopy : The carbonyl stretching frequencies (1780–1725 cm⁻¹) in isatoic anhydrides shift with substituents. Electron-withdrawing groups like -Br and -CF₃ reduce wavenumbers due to increased conjugation .
- Solubility : The -CF₃ group enhances solubility in organic solvents, contrasting with polar -NH₂ or -OH derivatives .
Biological Activity
5-Bromo-4-(trifluoromethyl)isatoic anhydride is a synthetic compound with significant biological activity, particularly in the realms of enzyme inhibition and medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 5-bromo-4-(trifluoromethyl)anthranilic acid with phosgene or triphosgene under controlled conditions. This process is performed in an inert atmosphere, often utilizing solvents such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions
The compound can undergo several types of reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Hydrolysis : Under acidic or basic conditions, it yields 5-bromo-4-(trifluoromethyl)anthranilic acid.
- Oxidation and Reduction : Although less common, these reactions can occur under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, effectively blocking substrate access and catalytic function.
Enzyme Inhibition Studies
In biological research, this compound has been utilized to study enzyme inhibition. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for investigating biochemical assays related to enzyme activity .
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound could significantly inhibit the activity of specific enzymes, providing insights into its potential therapeutic applications in diseases where these enzymes are dysregulated.
- Anticancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis
A comparison with similar compounds reveals that this compound exhibits unique properties due to the trifluoromethyl group. This group imparts higher electronegativity and lipophilicity, enhancing the compound's reactivity and binding affinity in biochemical assays. Below is a summary table comparing this compound with its analogs:
| Compound Name | Electronegativity | Lipophilicity | Biological Activity |
|---|---|---|---|
| This compound | High | High | Strong enzyme inhibitor |
| 5-Bromo-4-methylisatoic anhydride | Moderate | Moderate | Moderate enzyme inhibition |
| 5-Bromo-4-chloromethylisatoic anhydride | Moderate | Low | Weak enzyme inhibition |
| 5-Bromo-4-(difluoromethyl)isatoic anhydride | High | Moderate | Moderate enzyme inhibition |
Q & A
Basic: How can reaction conditions be optimized to minimize byproduct formation during N-benzylation of 5-Bromo-4-(trifluoromethyl)isatoic anhydride?
Methodological Answer:
Byproduct formation during N-benzylation is often linked to the sensitivity of the isatoic anhydride ring under harsh conditions. Evidence shows that using sodium hydride (NaH) as a base at elevated temperatures (e.g., 30°C) leads to ring-opening side reactions, reducing the desired product yield to 48% . To mitigate this:
- Control temperature : Lower reaction temperatures (e.g., 0–25°C) stabilize the anhydride ring.
- Base selection : Replace NaH with milder bases like cesium carbonate (Cs₂CO₃) to reduce nucleophilic attack on the anhydride.
- Solvent choice : Use aprotic solvents (e.g., DMAc) to avoid hydrolysis.
- Monitoring : Employ LC-MS or TLC to track byproduct formation during optimization .
Advanced: What strategies enhance stereoselectivity in cycloaddition reactions involving this compound?
Methodological Answer:
Enantioselective cycloadditions (e.g., [4+2] annulations) require precise catalyst design and reaction tuning. Key strategies include:
- Catalyst selection : N-Heterocyclic carbene (NHC) catalysts (e.g., catalyst E in ) stabilize reactive intermediates like aza-o-quinone methides (aza-o-QMs), achieving >95% enantiomeric ratio (er) .
- Temperature modulation : For electron-withdrawing substituents (e.g., Br, CF₃), lower temperatures (35°C) improve stereocontrol by slowing competing pathways .
- Substrate scope : Trifluoromethyl ketones with para/meta substituents yield higher stereoselectivity (95:5–98:2 er) compared to ortho-substituted analogs .
Basic: What characterization techniques are critical for analyzing derivatives of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity and confirms ring-opening/closure events (e.g., anthraniloyl hydrazide formation) .
- FT-IR : Detects carbonyl stretching (1700–1800 cm⁻¹) to monitor anhydride ring integrity .
- Mass spectrometry (MS) : HRMS validates molecular weights of unstable intermediates (e.g., mixed anhydrides) .
- X-ray crystallography : Resolves stereochemistry of dihydrobenzoxazinones or benzodiazepin-diones .
Advanced: How do NHC catalysts mediate enantioselective annulations with trifluoromethyl ketones?
Methodological Answer:
NHCs generate chiral aza-o-QM intermediates via decarboxylation of the anhydride. Computational studies (DFT) reveal:
- Transition state stabilization : The NHC’s chiral pocket directs trifluoromethyl ketone approach, favoring a concerted [4+2] pathway over stepwise mechanisms.
- Steric effects : Bulky NHC substituents (e.g., mesityl groups) disfavor racemic pathways, achieving 97:3 er .
- Electrophile tuning : Electron-deficient trifluoromethyl ketones enhance reactivity without compromising selectivity .
Basic: How do solvent choices affect microwave-assisted synthesis of benzodiazepin-diones from this compound?
Methodological Answer:
- Polar protic solvents : Glacial acetic acid enhances yields (up to 71%) by forming reactive mixed anhydrides, while avoiding side products like dimers/trimers .
- Aprotic solvents : DMF or DMSO increase reaction rates but require higher temperatures (150–170°C), risking decomposition .
- Microwave parameters : Optimal conditions (130°C, 3 min irradiation) balance solubility and energy input .
Advanced: What computational insights explain the reactivity of this compound?
Methodological Answer:
- DFT studies : Predict regioselectivity in nucleophilic attacks (e.g., isatoic anhydride’s C4 position reacts with phenyl isocyanate due to higher electrophilicity) .
- Global reactivity indices : Electron-withdrawing groups (Br, CF₃) increase electrophilicity, making the anhydride prone to ring-opening in basic conditions .
- MD simulations : Solvent interactions (e.g., HAP NPs in aqueous media) stabilize transition states in multi-component reactions .
Basic: What are typical reactions of this compound with amines or aldehydes?
Methodological Answer:
- With amines : Forms anthraniloyl hydrazides (e.g., methylhydrazine yields 1-(o-aminobenzoyl)-1-methylhydrazine), precursors for triazepinones .
- With aldehydes : Three-component reactions (anhydride + aldehyde + ammonium acetate) catalyzed by HAP NPs yield dihydroquinazolinones (70–85% yields) .
- With α-amino acids : Microwave-assisted condensation produces benzodiazepin-diones, though charged amino acids (e.g., lysine) require solvent optimization .
Advanced: How is this compound applied in RNA acylation for nucleic acid separation?
Methodological Answer:
- Biotin conjugation : Pyridine-based isatoic anhydrides (e.g., derivative 15f) selectively acylate RNA 2'-OH groups at room temperature, minimizing DNA contamination.
- Streptavidin capture : Biotinylated RNA adducts bind magnetic beads, enabling purification via disulfide cleavage. RT-PCR confirms RNA integrity post-extraction .
Basic: How to handle and stabilize this compound in storage?
Methodological Answer:
- Moisture control : Store under inert gas (N₂/Ar) in desiccators to prevent hydrolysis.
- Temperature : Keep at –20°C for long-term stability; ambient temperatures risk ring-opening in humid conditions .
- Solvent compatibility : Dissolve in anhydrous DMF or THF for reactions, avoiding protic solvents .
Advanced: Can derivatives of this compound act as serine protease inhibitors?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
